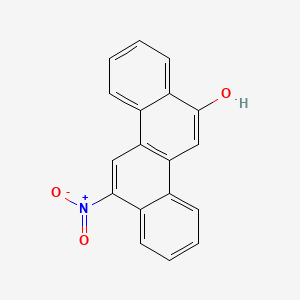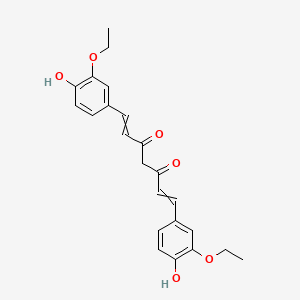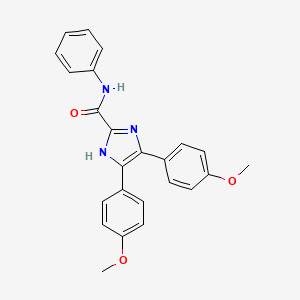
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide is a synthetic organic compound belonging to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Vorbereitungsmethoden
The synthesis of 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide typically involves a multi-step process. One efficient method involves the condensation of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, mild reaction conditions, shorter reaction times, and higher yields . The reaction mixture is irradiated in a microwave oven, and the product is obtained after cooling and recrystallization from ethanol.
Analyse Chemischer Reaktionen
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, glacial acetic acid, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield corresponding nitro derivatives, while substitution reactions can introduce different functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including analgesic, anti-inflammatory, and antibacterial properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the development of new drugs. Additionally, it has industrial applications, such as in the production of organic materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It plays a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides. The compound can hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), but it has a higher affinity for cAMP . This regulation of cyclic nucleotides is crucial for various cellular processes, including cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole and 4,5-bis(4-chlorophenyl)-2-(2-pyridinyl)-1H-imidazole . These compounds share the phenylimidazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
116223-93-9 |
|---|---|
Molekularformel |
C24H21N3O3 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
4,5-bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-19-12-8-16(9-13-19)21-22(17-10-14-20(30-2)15-11-17)27-23(26-21)24(28)25-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
SPCXRWJVRXXXHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)


![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
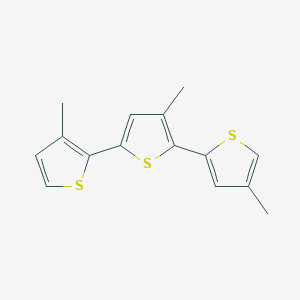
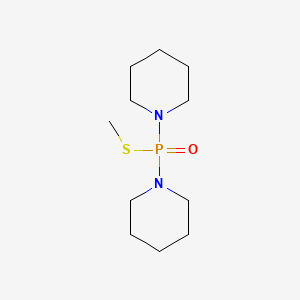
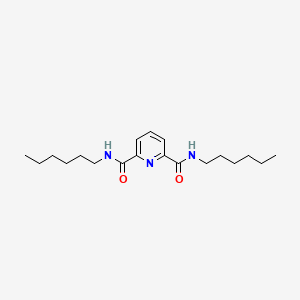
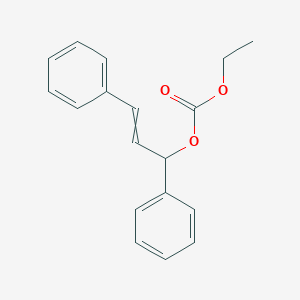
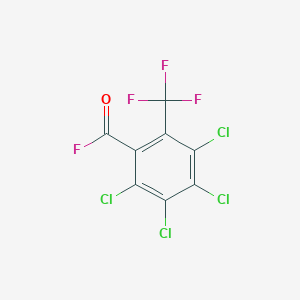

![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
